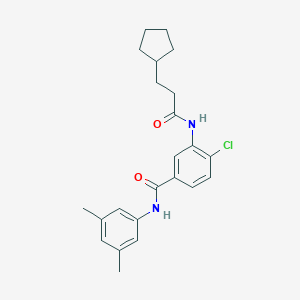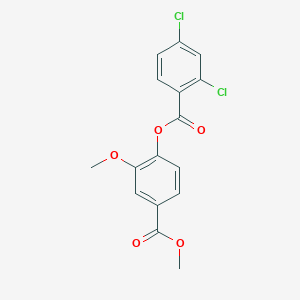
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Wirkmechanismus
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide is a selective inhibitor of JAK3, a protein kinase that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is expressed primarily in immune cells, and it plays a crucial role in the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines, which reduces the activation and proliferation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are relevant to its use in the treatment of autoimmune diseases. The drug has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), which are involved in the pathogenesis of rheumatoid arthritis, psoriasis, and lupus. This compound also reduces the activation and proliferation of T cells and B cells, which are responsible for the production of autoantibodies and the destruction of healthy tissue in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several advantages and limitations for lab experiments. The drug is highly selective for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and function. This compound is also effective in reducing the production of pro-inflammatory cytokines, which can be measured using various assays such as ELISA and qPCR. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
Zukünftige Richtungen
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several potential future directions for research and development. One direction is to investigate the use of this compound in combination with other drugs for the treatment of autoimmune diseases. This compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and lupus, but it may be more effective in combination with other drugs that target different signaling pathways involved in these diseases. Another direction is to investigate the use of this compound in other autoimmune diseases such as multiple sclerosis, Crohn's disease, and type 1 diabetes. This compound has shown promise in animal models of these diseases, and further research is needed to determine its potential efficacy in humans. Finally, future research could focus on the development of new JAK3 inhibitors that are more potent and selective than this compound, which could lead to the development of more effective treatments for autoimmune diseases.
Synthesemethoden
The synthesis of 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and the acid, and the final purification of the product. The synthesis method has been described in detail in several research papers, and it involves the use of various reagents and solvents. The yield of the synthesis process is typically around 30-40%, and the purity of the final product is usually over 95%.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. The drug has shown promising results in animal models of rheumatoid arthritis, psoriasis, and lupus, and it has also been tested in humans with these conditions. In clinical trials, this compound has been shown to reduce the symptoms of rheumatoid arthritis and improve joint function in patients who did not respond to other treatments. The drug has also been shown to be effective in the treatment of psoriasis and lupus.
Eigenschaften
Molekularformel |
C23H27ClN2O2 |
|---|---|
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C23H27ClN2O2/c1-15-11-16(2)13-19(12-15)25-23(28)18-8-9-20(24)21(14-18)26-22(27)10-7-17-5-3-4-6-17/h8-9,11-14,17H,3-7,10H2,1-2H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
AIWAPZCPUMFBSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309261.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309265.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![2,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309268.png)
![2,4-dichloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309270.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B309283.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)